molecular formula C10H8ClFN4O B11786845 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11786845
M. Wt: 254.65 g/mol
InChI Key: PCALEMQJYMVBBB-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a carboxamide group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include various substituted pyrazoles, nitro derivatives, and reduced amines. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its carboxamide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H8ClFN4O

Molecular Weight

254.65 g/mol

IUPAC Name

5-amino-1-(3-chloro-4-fluorophenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H8ClFN4O/c11-7-3-5(1-2-8(7)12)16-9(13)6(4-15-16)10(14)17/h1-4H,13H2,(H2,14,17)

InChI Key

PCALEMQJYMVBBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=C(C=N2)C(=O)N)N)Cl)F

Origin of Product

United States

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